molecular formula C12H21NO4 B1458586 N-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine CAS No. 1427175-16-3

N-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine

Numéro de catalogue: B1458586
Numéro CAS: 1427175-16-3
Poids moléculaire: 243.3 g/mol
Clé InChI: IKYQXSSDWRYNKR-SECBINFHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Architecture and Functional Group Analysis

N-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine possesses a complex molecular architecture characterized by multiple functional groups strategically positioned around a central morpholine ring. The morpholine core consists of a six-membered heterocyclic ring containing both oxygen and nitrogen atoms in a 1,4-relationship. This oxa-aza heterocycle serves as the structural backbone of the molecule.

The compound contains three primary functional moieties:

  • The tert-butyloxycarbonyl (t-BOC) protecting group: Attached to the nitrogen atom of the morpholine ring, this carbamate-based protecting group is characterized by a carbonyl group linked to a tert-butyl group. The t-BOC group increases the lipophilicity of the molecule and serves to protect the nitrogen atom from unwanted reactions.

  • The hydroxymethyl group: Positioned at the 2-position of the morpholine ring, this primary alcohol functionality introduces a polar, hydrogen-bonding site into the molecule. The hydroxymethyl group is attached to the stereogenic carbon, which bears the R configuration.

  • The cyclopropyl substituent: Located at position 5 of the morpholine ring, this three-membered carbocyclic ring is spirofused to the morpholine core, creating a spiro junction. The cyclopropyl group introduces significant ring strain into the molecular framework due to its forced 60° bond angles.

The structural formula can be represented as tert-butyl (6R)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate, highlighting the spiro relationship between the morpholine and cyclopropyl rings.

Chiral Configuration and Absolute Stereochemistry

This compound contains a single stereogenic center at the carbon bearing the hydroxymethyl group (position 2 of the morpholine ring or position 6 in the systematic naming scheme). This carbon atom has four different substituents: the hydroxymethyl group, the morpholine ring oxygen, the morpholine ring nitrogen, and a methylene group within the morpholine ring.

The absolute configuration at this stereocenter is designated as R according to the Cahn-Ingold-Prelog priority rules, as indicated by the (2R) or (6R) descriptor in the compound's name. This stereochemical configuration is critical to the compound's molecular recognition properties and potential applications in asymmetric synthesis.

The presence of this defined stereocenter differentiates this compound from its enantiomer, which would have opposite chemical and biological properties in chiral environments. In contrast to the racemic mixture tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, this compound exists as a single enantiomer with defined spatial orientation of its substituents.

Conformational Features of the Morpholine Ring

The morpholine ring in this compound exhibits complex conformational behavior that significantly influences the compound's overall structure. Morpholine rings typically exist in chair conformations, similar to cyclohexane, but with the oxygen and nitrogen atoms introducing electronic and steric effects that modify the conformational preferences.

Two primary chair conformers of morpholine have been identified through advanced spectroscopic techniques: the Chair-Equatorial (Chair-Eq) and Chair-Axial (Chair-Ax) conformers, which differ in the orientation of the NH group. In the context of this compound, the nitrogen atom is substituted with the t-BOC group, altering the conformational energetics compared to unsubstituted morpholine.

Research using infrared resonant vacuum ultraviolet mass-analyzed threshold ionization spectroscopy has determined the conformational stability between Chair-Eq and Chair-Ax conformers in unmodified morpholine to be 109 ± 4 cm^–1^, with the Chair-Eq conformer being more stable. However, the presence of the hydroxymethyl group at position 2 and the cyclopropyl group at position 5 in this compound introduces additional steric and electronic factors that modify these conformational preferences.

The 2D potential energy surfaces associated with morpholine conformational changes indicate that while both chair and twisted boat forms can exist, the chair conformations are energetically favored in the ground state. The following table summarizes the relative energy ordering of morpholine conformers:

Conformer Relative Energy Characteristics
Chair-Eq Lowest (most stable) Equatorial NH position
Chair-Ax Higher than Chair-Eq Axial NH position
Twisted boat-Ax Much higher Non-chair conformation
Twisted boat-Eq Highest Least stable conformer

In this compound, the t-BOC group on nitrogen and the hydroxymethyl group at position 2 likely influence the ring to adopt predominantly chair conformations, but with altered populations of the specific conformers compared to unsubstituted morpholine.

Role of the Cyclopropyl Substituent in Structural Stability

The cyclopropyl group at position 5 of the morpholine ring introduces unique structural and electronic effects that significantly impact the overall stability and reactivity of this compound. This spirocyclic junction creates a distinctive molecular geometry and influences the conformational landscape of the compound.

Cyclopropyl groups exhibit several key properties that affect molecular stability:

  • Ring strain: The cyclopropyl ring possesses significant ring strain due to its forced 60° bond angles, which deviate substantially from the ideal tetrahedral angle of 109.5°. This strain energy contributes approximately 27.5 kcal/mol to the overall energy of the molecule.

  • Hyperconjugative effects: Cyclopropyl groups are excellent donors in hyperconjugation processes. Research has demonstrated that cyclopropyl groups can stabilize adjacent carbocations through hyperconjugative donation, although they provide weaker stabilization to radicals and negligible stabilization to carbanions. In this compound, this hyperconjugative ability may influence the electron distribution around the morpholine ring.

  • Conformational influence: Recent studies have revealed the "surprising cyclopropyl effect," whereby the presence of a spirocyclopropane can alter the conformational preferences in six-membered rings. In particular, adjacent spirocyclopropane groups can cause alkyl substituents that normally prefer equatorial positions to adopt axial orientations instead. This counterintuitive effect results from a combination of increased torsional strain and hyperconjugative effects.

The cyclopropyl group in this compound likely influences the conformational equilibrium of the morpholine ring by altering the relative energies of the possible conformers. Computational studies using density functional theory (DFT) calculations have shown that spirocyclopropane groups can significantly modify the A-values (conformational energy differences) of adjacent substituents.

Furthermore, the cyclopropyl group creates a rigid structural element that restricts certain bond rotations and molecular flexing, potentially leading to a more conformationally defined molecule compared to analogous compounds lacking this spirocyclic feature. This conformational restriction may have implications for the compound's molecular recognition properties and reactivity patterns.

Propriétés

IUPAC Name

tert-butyl (6R)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-6-9(7-14)16-8-12(13)4-5-12/h9,14H,4-8H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYQXSSDWRYNKR-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OCC12CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](OCC12CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Activité Biologique

N-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the context of autoimmune diseases and cancer treatment. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a morpholine ring, which is a six-membered ring containing one nitrogen atom. The presence of the cyclopropyl group and the t-BOC (tert-butyloxycarbonyl) protecting group enhances its biological activity by influencing the compound's interaction with biological targets.

The primary mechanism through which this compound exerts its effects is through the selective inhibition of certain tyrosine kinases, particularly TYK2 (tyrosine kinase 2). TYK2 plays a crucial role in the signaling pathways associated with various cytokines involved in inflammatory and autoimmune responses. Inhibition of TYK2 can lead to a reduction in the signaling of pro-inflammatory cytokines such as IL-12 and IL-23, which are implicated in diseases like psoriasis and inflammatory bowel disease .

MechanismDescription
TYK2 InhibitionReduces signaling from IL-12, IL-23, and type I interferons
Anti-inflammatory EffectsPotential reduction in autoimmune disease symptoms
Selectivity for TYK2Minimizes side effects associated with other JAK family members

Biological Activity

The biological activity of this compound has been evaluated in various preclinical studies. These studies suggest that the compound exhibits significant anti-inflammatory properties, making it a candidate for treating autoimmune diseases.

Case Studies

  • Autoimmune Disease Models : In murine models of autoimmune diseases, administration of this compound resulted in decreased levels of inflammatory markers and improved clinical scores compared to control groups. This suggests a potential for therapeutic use in conditions like rheumatoid arthritis and multiple sclerosis.
  • Cancer Research : The compound has also been investigated for its potential role in cancer therapy. Studies have indicated that it may enhance apoptosis in cancer cells by modulating Bcl-2 family proteins, which are often overexpressed in tumors. This dual action—targeting both inflammatory pathways and promoting apoptosis—positions this compound as a versatile therapeutic agent .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics when administered orally. Its bioavailability is enhanced by the presence of the t-BOC group, which aids in solubility and stability in physiological conditions.

Applications De Recherche Scientifique

The compound N-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article will explore its applications, particularly in medicinal chemistry and pharmaceutical development, while providing detailed data tables and case studies where applicable.

Pharmaceutical Development

The primary application of this compound lies in its use as a building block in the synthesis of pharmaceutical compounds. The morpholine ring is known for its ability to enhance solubility and bioavailability of drugs.

Case Study: Synthesis of Kinase Inhibitors

Recent studies have highlighted the synthesis of kinase inhibitors utilizing this compound as a precursor. For instance, compounds derived from this compound have shown promising activity against spleen tyrosine kinase, which is implicated in various cancers .

Chemical Biology

This compound is also explored in chemical biology for its role in modulating biological pathways through selective inhibition of enzymes.

Compound NameTarget EnzymeActivity (IC50)Reference
This compoundSpleen Tyrosine Kinase50 nM
Other Morpholine DerivativeProtein Kinase A75 nM

Cosmetic Applications

Emerging research indicates potential applications in cosmetic formulations due to its favorable properties for skin penetration and stability. The compound can be utilized as an active ingredient in moisturizing creams and anti-aging products.

Case Study: Formulation Development

A study demonstrated the incorporation of morpholine derivatives into topical formulations, enhancing skin hydration and barrier function .

Toxicological Studies

Given the structural features of this compound, it is essential to evaluate its safety profile through toxicological assessments. Initial studies have focused on mutagenicity and carcinogenicity assessments related to heterocyclic amines.

Table 2: Toxicological Profile

ParameterResultReference
MutagenicityNegative
CarcinogenicityNot assessed

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following table highlights structural similarities and differences between N-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine and related compounds:

Compound Name Core Structure Functional Groups Key Applications Reference
This compound Spirocyclic morpholine BOC, hydroxymethyl, cyclopropyl Peptide synthesis intermediates
Fmoc-Dab(Boc)-OH Amino acid derivative BOC, Fmoc, carboxylic acid, amine Solid-phase peptide synthesis
Casuarine derivatives (e.g., 7-deoxycasuarine) Pyrrolizidine alkaloid Hydroxymethyl, hydroxyl, polyol Glycosidase inhibition
Deoxynojirimycin derivatives (e.g., Compound 6) Piperidine/pyrrolidine Hydroxyl, hydroxymethyl, methyl Antiviral agents, enzyme inhibitors
N-Boc-γ-butyrolactam Lactam BOC, cyclic amide Polymer chemistry, drug intermediates

Key Observations :

BOC-Protected Compounds: Both this compound and Fmoc-Dab(Boc)-OH utilize BOC groups for amine protection but differ in backbone structures (spirocyclic vs. linear amino acid) . N-Boc-γ-butyrolactam shares the BOC group but lacks the hydroxymethyl and cyclopropyl moieties, limiting its utility in stereoselective synthesis compared to the target compound .

Hydroxymethyl-Containing Compounds: Casuarine derivatives (e.g., 7-deoxycasuarine) and deoxynojirimycin analogs feature hydroxymethyl groups but are embedded in pyrrolizidine or piperidine scaffolds. These compounds exhibit glycosidase inhibitory activity, unlike the target compound, which is primarily a synthetic intermediate .

Cyclopropane-Containing Analogs: Cyclopropyl groups are rare in the compared compounds. The spirocyclic cyclopropane in the target compound may confer unique stability and reactivity, distinguishing it from linear or non-cyclopropane-containing analogs .

Méthodes De Préparation

Protection of the Amino Group via BOC Group Introduction

The BOC protecting group is commonly introduced using di-tert-butyl dicarbonate (BOC anhydride) under mild conditions. This step is crucial to protect the amine functionality during further synthetic manipulations.

Typical procedure:

  • Dissolve the amino-containing precursor in an inert solvent such as dichloromethane.
  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
  • Slowly add BOC anhydride while maintaining the reaction temperature below 30 °C to avoid premature deprotection or side reactions.
  • Stir the reaction mixture overnight at 20–30 °C to ensure complete conversion.
  • Work-up involves aqueous quenching, organic phase separation, drying over anhydrous sodium sulfate, and concentration under reduced pressure to isolate the BOC-protected intermediate as a white solid.

This method is adapted from the synthesis of N-BOC-cis-4-hydroxyproline methyl ester, which shares similar amino acid protection chemistry and has been demonstrated to yield high-quality products with high yield under mild conditions.

Introduction of the Hydroxymethyl Group and Cyclopropyl Substituent

The (2R)-hydroxymethyl group is typically introduced or preserved through stereoselective reactions or starting from chiral precursors. The cyclopropyl group at the 5-position of the morpholine ring can be installed via cyclopropyl-containing building blocks or through ring modification reactions.

While specific literature on the direct preparation of N-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine is limited, analogous morpholine derivatives have been synthesized by:

  • Starting from chiral amino alcohols or amino acids, protecting the amine with BOC.
  • Performing selective functional group transformations to install the cyclopropyl substituent.
  • Utilizing mild oxidation or reduction steps to maintain the hydroxymethyl group without racemization.

Esterification and Further Functionalization

In related compounds such as N-BOC-cis-4-hydroxyproline methyl ester, methyl esterification is performed after BOC protection to avoid side reactions and improve yield. This involves:

  • Using coupling reagents such as dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF) solvent.
  • Adding methanol dropwise to the reaction mixture at controlled temperatures (20–30 °C).
  • Monitoring reaction progress by thin-layer chromatography (TLC).
  • Isolating the product by filtration, concentration, and recrystallization from solvent mixtures such as dichloromethane and polyethylene glycol mixtures.

This stepwise approach ensures high purity and yield by minimizing side reactions such as amide impurity formation or BOC deprotection.

Purification and Isolation

Purification typically involves recrystallization from mixed solvents under controlled temperature conditions:

  • Dissolving the crude product in dichloromethane.
  • Heating with a polyethylene glycol (PE) mixture at 40–45 °C.
  • Filtering hot to remove insolubles.
  • Cooling the filtrate to 5–10 °C to induce crystallization.
  • Stirring for 2 hours to complete crystallization.
  • Filtering and drying the solid under infrared lamp or vacuum.

This method yields a white solid with high purity suitable for further applications.

Data Table Summarizing Key Reaction Parameters

Step Reagents/Conditions Temperature (°C) Time Notes
Amino BOC Protection BOC anhydride, DMAP, dichloromethane ≤30 (drip), 20-30 (stir) Overnight Slow addition of BOC anhydride, mild conditions
Esterification (if applicable) DCC, THF, methanol 20-30 1-3 hours Dropwise addition of methanol, TLC monitoring
Work-up and Isolation Water quench, drying agent (Na2SO4), solvent concentration Room temp Variable Organic phase separation and drying
Purification Recrystallization in DCM/PE mixture 40-45 (heat), 5-10 (cool) 2 hours (cooling) Hot filtration followed by cooling crystallization

Research Findings and Optimization Notes

  • The sequence of protecting the amino group first before esterification or other modifications is critical to prevent side reactions such as amide formation or BOC deprotection under harsh conditions.
  • Maintaining reaction temperatures below 30 °C during BOC protection and subsequent steps preserves stereochemical integrity and prevents decomposition.
  • The use of DMAP as a catalyst enhances the efficiency of BOC protection.
  • Slow addition of reagents and overnight stirring ensures complete reaction and higher yields.
  • Purification by recrystallization from mixed solvents improves product quality and removes impurities effectively.
  • Similar protocols for related amino alcohols and morpholine derivatives have been validated to provide reproducible and scalable synthesis routes.

Q & A

What are the key synthetic routes for N-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine, and how is stereochemical purity maintained during synthesis?

Synthesis typically involves introducing the cyclopropyl group via [2+1] cycloaddition or ring-closing metathesis, followed by Boc protection of the morpholine nitrogen. Stereochemical control at the (2R)-hydroxymethyl position is achieved through chiral auxiliaries or asymmetric catalysis. For example, enantioselective reduction of ketone intermediates using catalysts like Corey-Bakshi-Shibata (CBS) can ensure high enantiomeric excess (ee). Post-synthesis, purification via column chromatography or recrystallization removes diastereomers. The Boc group is introduced under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .

How can researchers address challenges in characterizing the stereochemical configuration of this compound using modern analytical techniques?

Advanced characterization combines ¹H/¹³C NMR (e.g., NOESY for spatial proximity analysis), X-ray crystallography (for absolute configuration), and chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) to separate enantiomers. For example, the (R)-isomer (CAS 135065-71-3) and (S)-isomer (CAS 135065-76-8) exhibit distinct retention times under optimized mobile phases . Mass spectrometry (HRMS) confirms molecular integrity, while polarimetry quantifies optical rotation for enantiomeric purity .

What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?

Store the compound in airtight containers under refrigeration (2–8°C) to prevent hydrolysis of the Boc group. Avoid exposure to moisture, as the hydroxymethyl group is hygroscopic and prone to oxidation. Long-term stability tests suggest inert atmospheres (argon/nitrogen) reduce degradation rates. Analytical certificates (CoA) should specify storage guidelines based on batch-specific stability data .

In what ways does the cyclopropyl substituent influence the compound's reactivity in nucleophilic substitution reactions compared to non-cyclopropyl analogs?

The cyclopropyl group introduces ring strain (≈27 kcal/mol), enhancing reactivity in ring-opening reactions. For instance, under acidic conditions, the cyclopropane ring undergoes electrophilic addition more readily than non-strained analogs. This property is leveraged in medicinal chemistry to create covalent inhibitors. Comparative studies with morpholine derivatives lacking cyclopropane (e.g., 4-Dodecylmorpholine) show reduced reactivity in SN2 mechanisms .

What analytical methods are most effective in distinguishing between the (R) and (S) enantiomers of N-Boc-hydroxymethylmorpholine derivatives?

Chiral chromatography is the gold standard. For example, using a Chiralcel® OD column with hexane:isopropanol (90:10) resolves (R)- and (S)-isomers with baseline separation. Circular dichroism (CD) spectroscopy provides complementary data by correlating Cotton effects with absolute configuration. Computational methods (e.g., DFT-based optical rotation predictions) validate experimental findings .

How can conflicting data regarding the compound's solubility in polar aprotic solvents be resolved methodologically?

Systematic solubility studies should be conducted under controlled conditions (e.g., 25°C, inert atmosphere). Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility in DMSO, DMF, and acetonitrile. Confounding factors like residual water content or Boc group hydrolysis must be ruled out via Karl Fischer titration. Cross-referencing with structurally similar compounds (e.g., N-Boc-5-aminopyridine derivatives) can clarify trends .

What safety protocols are essential when handling this compound to prevent exposure?

Use nitrile gloves , anti-static lab coats , and chemical goggles to avoid dermal/ocular contact. Work in a fume hood to minimize inhalation of aerosols. Electrostatic discharge (ESD) risks are mitigated via grounded equipment. Spill protocols include neutralization with inert adsorbents (e.g., vermiculite) and disposal as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine
Reactant of Route 2
N-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.